molecular formula C17H18O4 B3132323 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid CAS No. 36640-14-9

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid

Cat. No.: B3132323
CAS No.: 36640-14-9
M. Wt: 286.32 g/mol
InChI Key: LPBKBJJVBZXOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid is an organic compound known for its unique structure and properties. It is also referred to as lunularic acid dimethyl ether. This compound is characterized by its white to pale yellow solid appearance and its solubility in organic solvents while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential for various scientific research applications make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBKBJJVBZXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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